3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Methodologies
The compound is part of a broader class of thiazolidine-2,4-diones, which have been synthesized through various methods, including the fusion of α-amino acid ethyl esters containing hydroxyl or mercapto groups with aromatic aldehydes. These processes result in oxazolidines and thiazolidines that can undergo further transformations, such as dehydrogenation to oxazoles and thiazoles or cyclization to yield bicyclic compounds (Badr et al., 1981). This demonstrates the compound's utility in synthetic organic chemistry as a precursor for the generation of a variety of cyclic and bicyclic structures.
Anticancer Activity
Thiazolidine-2,4-dione derivatives have shown potential in anticancer research. Specific derivatives have been synthesized and evaluated for their efficacy against cancer cell lines, such as the MCF-7 human breast cancer cell line. The structure-activity relationship of these compounds reveals that certain substitutions can significantly impact their biological activity, with some showing promising results in inhibiting cancer cell proliferation (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Activity
Derivatives of thiazolidine-2,4-diones have been explored for their antimicrobial and antifungal properties. Compounds synthesized through the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes in the presence of piperidine have shown significant activity against gram-positive bacteria and fungi. These findings highlight the compound's potential in the development of new antimicrobial and antifungal agents (Prakash et al., 2011).
Antidiabetic and Hypolipidemic Activity
The thiazolidine-2,4-dione scaffold is a key feature in compounds showing antidiabetic and hypolipidemic activities. Research has identified several derivatives with significant effects on blood glucose levels and lipid profiles in diabetic models. These compounds offer insights into the design of new therapeutic agents for managing diabetes and associated metabolic disorders (Sohda et al., 1982).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including dna gyrase and NLRP3 inflammasome .
Mode of Action
Piperidine derivatives have been reported to inhibit dna gyrase , an enzyme crucial for DNA replication, thus inhibiting bacterial growth and causing cell death . Additionally, some piperidine derivatives have been found to inhibit NLRP3-dependent pyroptosis .
Biochemical Pathways
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, have been reported to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .
Pharmacokinetics
Various adme parameters were studied for a series of thiazolidine-2,4-dione analogues .
Result of Action
Piperidine derivatives have been reported to have a potent antibacterial effect and activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .
Action Environment
The synthesis of substituted piperidines, a similar class of compounds, has been reported to be an important task of modern organic chemistry , suggesting that the synthesis environment could potentially influence the properties of the compound.
Properties
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-13(14)16(21)18-9-7-12(8-10-18)19-15(20)11-24-17(19)22/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPHHDXJHYNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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